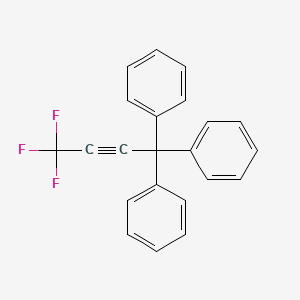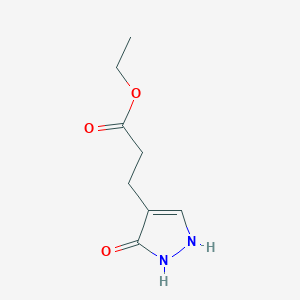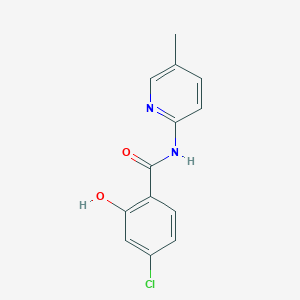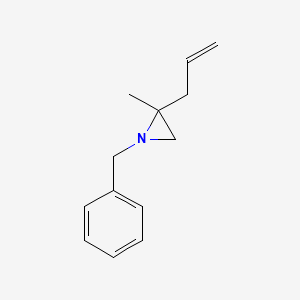
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, tyrosine, and proline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学研究应用
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The tyrosine residues can participate in phosphorylation events, which are crucial for signal transduction. The proline residue may induce conformational changes that affect the peptide’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Glycyl-L-tyrosine: A dipeptide containing glycine and tyrosine.
Glycyl-L-tyrosyl-L-lysine: A tripeptide with glycine, tyrosine, and lysine.
Cyclo(glycyl-L-tyrosyl): A cyclic dipeptide with glycine and tyrosine.
Uniqueness
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two tyrosine residues and a proline residue in the sequence allows for unique interactions and functions compared to other similar peptides.
属性
CAS 编号 |
742068-29-7 |
|---|---|
分子式 |
C27H33N5O8 |
分子量 |
555.6 g/mol |
IUPAC 名称 |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H33N5O8/c28-14-23(35)30-20(12-16-3-7-18(33)8-4-16)25(38)31-21(13-17-5-9-19(34)10-6-17)27(40)32-11-1-2-22(32)26(39)29-15-24(36)37/h3-10,20-22,33-34H,1-2,11-15,28H2,(H,29,39)(H,30,35)(H,31,38)(H,36,37)/t20-,21-,22-/m0/s1 |
InChI 键 |
NDQVLWZNNMCPLV-FKBYEOEOSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)C(=O)NCC(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)



![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)



![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)

![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

